Cas no 57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol)

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol structure
57573-46-3 structure
Productnaam:(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
CAS-nummer:57573-46-3
MF:C21H25NO
MW:307.429305791855
CID:1605283
PubChem ID:93721

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol Chemische en fysische eigenschappen

Naam en identificatie

    • Ac1l3qrn
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
    • BRN 0961146
    • Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino&lt
    • 4,5-b&gt
    • indol
    • 5-23-07-00377 (Beilstein Handbook Reference)
    • 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole
    • LS-22915
    • 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole
    • AC1L2N9N
    • CTK2H9984
    • 3-Benzyl-1,2,3,4,5,6-hexahydroazepino&lt
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-; BRN 0961146; Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-; 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino< 4,5-b> indol; 5-23-07-00377 (Beilstein Handbook Reference); 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole; LS-22915; 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole; 3-Benzyl-1,2,3,4
    • Einecs 260-817-5
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(phenylmethyl)-, (2α,6α,11R*)- (9CI)
    • (2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • Inchi: 1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1
    • InChI-sleutel: RPMPAQXGZYLEST-LBTAZEDMSA-N
    • LACHT: OC1C=CC2=C(C=1)[C@@]1(C)CCN(CC3C=CC=CC=3)[C@@H](C2)C1C

Berekende eigenschappen

  • Exacte massa: 307.193614
  • Monoisotopische massa: 307.193614
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 418
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 23.5

Experimentele eigenschappen

  • Dichtheid: 1.125
  • Kookpunt: 442.1°C at 760 mmHg
  • Vlampunt: 211°C
  • Brekindex: 1.606
  • pka: 10.11±0.60(Predicted)
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.